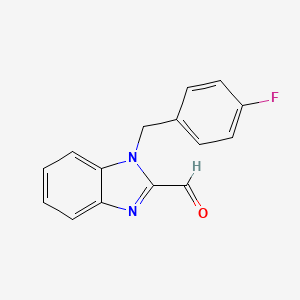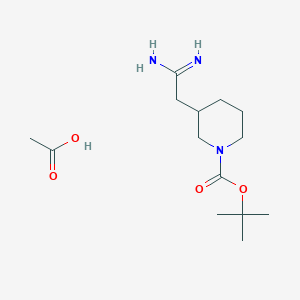![molecular formula C8H7BF4O3 B13576710 [4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronicacid](/img/structure/B13576710.png)
[4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with fluoro and trifluoroethoxy groups. The molecular formula of this compound is C8H7BF4O3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid typically involves the reaction of 2-(2,2,2-trifluoroethoxy) bromobenzene with isopropyl borate in the presence of a base such as isopropylmagnesium chloride. The reaction is carried out in a solvent like tetrahydrofuran at low temperatures, usually around -15°C to -10°C .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction Reactions: The boronic acid group can be oxidized to form boronic esters or reduced under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, often used to deprotonate the boronic acid group.
Solvents: Tetrahydrofuran, dimethylformamide, and water are commonly used solvents.
Major Products
The major products formed from these reactions include biaryl compounds, boronic esters, and other derivatives depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
[4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of [4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid is primarily related to its ability to participate in cross-coupling reactions, forming stable carbon-carbon bonds. The boronic acid group interacts with palladium catalysts, facilitating the transfer of the aryl group to the halide partner. This mechanism is crucial in the formation of biaryl compounds, which are important in pharmaceuticals and materials science .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Trifluoromethoxyphenylboronic acid: Similar in structure but with a trifluoromethoxy group instead of a trifluoroethoxy group.
4-Fluorophenylboronic acid: Lacks the trifluoroethoxy group, making it less sterically hindered.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group, which affects its reactivity and applications.
Uniqueness
The presence of both fluoro and trifluoroethoxy groups in [4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid imparts unique electronic and steric properties, making it particularly useful in specific cross-coupling reactions and the synthesis of complex molecules. Its unique structure allows for the formation of compounds with distinct biological activities and industrial applications.
Propriétés
Formule moléculaire |
C8H7BF4O3 |
|---|---|
Poids moléculaire |
237.95 g/mol |
Nom IUPAC |
[4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C8H7BF4O3/c10-5-1-2-6(9(14)15)7(3-5)16-4-8(11,12)13/h1-3,14-15H,4H2 |
Clé InChI |
CRKKIFHAOIQYNU-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)F)OCC(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


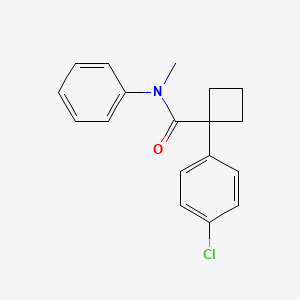
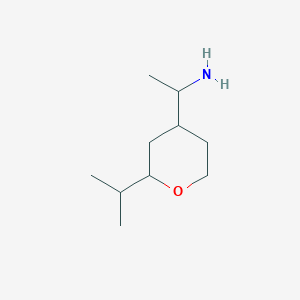
![1-[(azetidin-3-yl)methyl]-4-iodo-1H-pyrazolehydrochloride](/img/structure/B13576643.png)
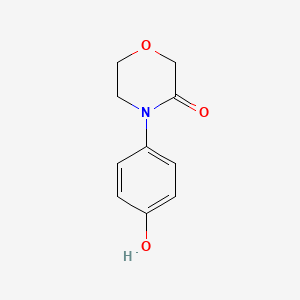

![1-[(3-Fluoro-2-methoxyphenyl)methyl]piperazine](/img/structure/B13576662.png)
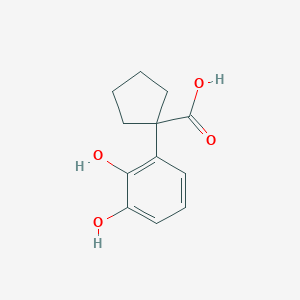
![3-[(Dimethylamino)methyl]-4,4-difluorobutanoic acid](/img/structure/B13576681.png)
![2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one](/img/structure/B13576685.png)
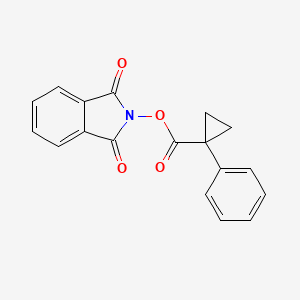
![2-[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B13576692.png)
